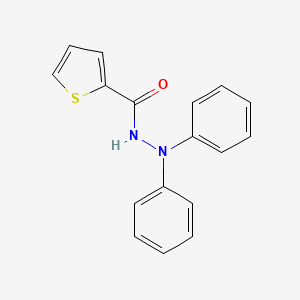

N',N'-diphenylthiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

N',N'-diphenylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-17(16-12-7-13-21-16)18-19(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHALKQOLZRPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diphenylthiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carboxylic acid hydrazide with benzaldehyde derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with ethyl 4,5-diphenylthiophene-2-carboxylate to form the desired carbohydrazide .

Industrial Production Methods

Industrial production of N’,N’-diphenylthiophene-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diphenylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Hydrazine derivatives with modified functional groups.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The exact mechanism of action of N’,N’-diphenylthiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The primary structural distinction among thiocarbohydrazide derivatives lies in the substituents on the hydrazide moiety and the aromatic/aliphatic groups introduced during synthesis. Key examples include:

Substituent Impact :

Spectroscopic and Analytical Data

Comparative spectral data highlight differences in functional groups and molecular environments:

Infrared Spectroscopy (IR):

- N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide :

- C=N stretch: ~1600 cm⁻¹ (azomethine).

- N–H stretch: ~3200 cm⁻¹ (hydrazide NH).

- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide : O–H stretch: ~3400 cm⁻¹ (phenolic -OH). C–S stretch: ~680 cm⁻¹ (thiophene).

Nuclear Magnetic Resonance (NMR):

Elemental Analysis :

- For compound I7 (N-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide) : C: 57.88% (calc. 58.05%), H: 5.27% (calc. 5.20%), N: 9.31% (calc. 9.03%). Minor deviations suggest synthesis impurities or hydration.

Crystallographic and Conformational Analysis

- N′-[(1E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide :

- Dihedral angle between thiophene and benzene rings: 13.0°, indicating near-planarity.

- Hydrogen-bonded dimers via N–H⋯O interactions enhance crystalline stability.

- N′-(2-chloro-6-hydroxybenzylidene)thiophene-2-carbonitrile :

- Disordered thiophene ring (87% occupancy in major component) highlights conformational flexibility.

Q & A

Q. What are the established synthetic routes for N',N'-diphenylthiophene-2-carbohydrazide, and what key parameters influence yield?

The compound is typically synthesized via condensation reactions between thiophene-2-carboxylic acid derivatives and substituted hydrazines. For example, hydrazine hydrate is refluxed with esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol to form hydrazide intermediates . Key parameters include reaction time (3–4 hours), solvent polarity, and stoichiometric ratios of reactants. Purification often involves recrystallization from ethanol or methanol to achieve high-purity yields.

Q. How is structural characterization of this compound performed, and what techniques are critical for confirming its conformation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used to resolve crystallographic data, with hydrogen bonding and torsion angles analyzed to confirm planar conformations . Complementary techniques include:

Q. What in vitro biological screening methodologies are applied to evaluate its bioactivity?

Standard assays include:

- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) to determine minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values .

- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like urease or acetylcholinesterase .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectroscopic data?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries, molecular electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps). For NMR, gauge-including atomic orbital (GIAO) methods predict chemical shifts, which are compared to experimental values to validate structural assignments. Discrepancies in shifts >0.5 ppm may indicate solvent effects or intermolecular interactions not modeled computationally .

Q. What strategies address contradictions in reported bioactivity data across studies?

Variations in biological activity (e.g., MICs differing by >10 µg/mL) may arise from:

- Structural analogs : Substituents like chloro or fluoro groups on phenyl rings alter electronic properties and binding affinities .

- Experimental conditions : Differences in solvent (DMSO vs. water) or assay protocols (aerobic vs. anaerobic) impact compound stability .

- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) can enhance activity .

Q. How do crystallographic disorder and intermolecular interactions influence stability and reactivity?

In SC-XRD studies, disorder in thiophene rings (occupancy ratios ~87:13) suggests dynamic conformations in the solid state, which may correlate with solution-phase flexibility . Hydrogen-bonding networks (e.g., N-H⋯O) form inversion dimers, stabilizing the crystal lattice. These interactions also affect solubility and melting points, critical for formulation in pharmacological studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.